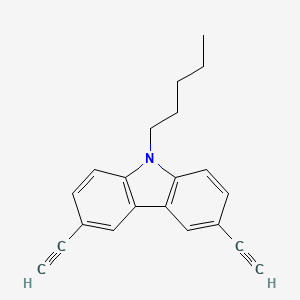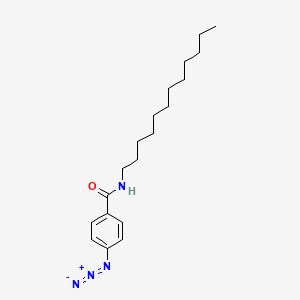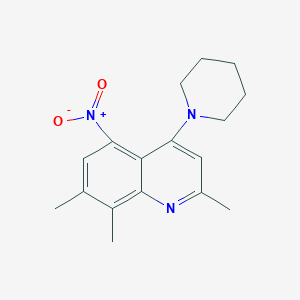
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a unique indene backbone
Métodos De Preparación
The synthesis of 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene typically involves multiple steps, starting with the preparation of the indene backbone. One common method involves the Friedel-Crafts alkylation of indene with appropriate aromatic compounds under acidic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene include other indene derivatives and polyaromatic hydrocarbons. What sets this compound apart is its unique combination of aromatic rings and the specific positioning of substituents, which can influence its reactivity and applications. Examples of similar compounds include:
- 1,2-Diphenylethene
- 1-Methyl-3-phenylindene
- 2-Phenylindene
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
919789-19-8 |
|---|---|
Fórmula molecular |
C31H26 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-(2,2-diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene |
InChI |
InChI=1S/C31H26/c1-22-13-16-26(17-14-22)31-28(20-27-19-23(2)15-18-29(27)31)21-30(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-19,21H,20H2,1-2H3 |
Clave InChI |
ZHHDESXNWWXBTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)C)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)



![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)


![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
